6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one
Overview
Description
6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one is a chemical compound that features a tert-butyl group and a fluorine atom attached to a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one typically involves the introduction of the tert-butyl and fluorine substituents onto the phthalazinone core. One common method involves the reaction of a phthalazinone derivative with tert-butyl chloride and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydride) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phthalazinone compounds.
Scientific Research Applications
6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and fluorine groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butyl)-8-chlorophthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
6-(tert-Butyl)-8-bromophthalazin-1(2H)-one: Similar structure but with a bromine atom instead of fluorine.
6-(tert-Butyl)-8-iodophthalazin-1(2H)-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in pharmaceutical development.
Properties
IUPAC Name |
6-tert-butyl-8-fluoro-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-12(2,3)8-4-7-6-14-15-11(16)10(7)9(13)5-8/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLKXNSVRRFDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732154 | |
Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242156-59-7 | |
Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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